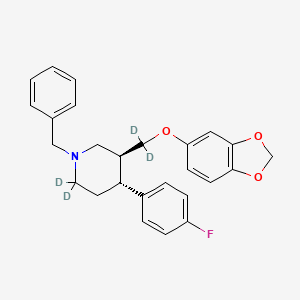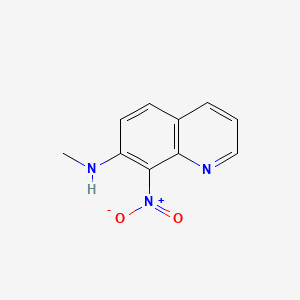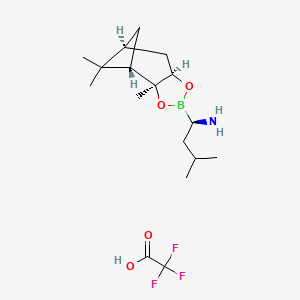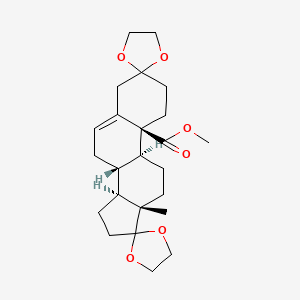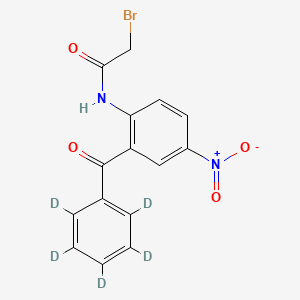
2-Amino-2-methylpropanol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methylpropanol-d6, also known as Aminomethyl propanol, is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-methylpropanol-d6 is C4H5D6NO . The average mass is 95.173 Da and the Monoisotopic mass is 95.121727 Da .Chemical Reactions Analysis
Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical And Chemical Properties Analysis
2-Amino-2-methylpropanol-d6 has a molar mass of 89.138 g·mol−1 . It has a density of 0.934 g/cm3 . It has a melting point of 30–31 °C (86–88 °F; 303–304 K) and a boiling point of 165.5 °C (329.9 °F; 438.6 K) . It is miscible in water and soluble in alcohols .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Modification
AMP has been utilized as a chemical modifying reagent to analyze unsaturated fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). It modifies the carboxyl groups in unsaturated fatty acids into nitrogen-containing heterocycles, which suppresses the migration of double bonds within the electron impact source, leading to informative mass spectra. This method aids in determining the position of olefinic bonds in fatty acid chains, enhancing the analysis of structures such as those found in spirulina, where AMP identified nine unsaturated fatty acids and determined their double bond positions, showing significant agreement with literature reports (Zou Yao-hong, 2006).
CO2 Capture
In the context of environmental science, AMP has been compared with monoethanolamine (MEA) for its efficiency in CO2 capture processes. A numerical study indicated that replacing MEA with AMP in absorption/desorption loops could potentially reduce energy requirements by 20% and solvent consumption by 15%, highlighting AMP's promise as a more efficient absorbent for CO2 capture (N. Hüser, O. Schmitz, & E. Kenig, 2017).
Metabolic Studies
AMP's metabolic fate has been explored in young rats, with findings indicating that it is excreted unchanged in urine and recovered unchanged from lipid fractions. This study provided insights into the bioavailability and metabolic pathways of AMP, suggesting potential areas of investigation for its deuterated variant in metabolic research (K. Yue, D. J. Mulford, & P. Russell, 1970).
Biofuel Production
Research into biofuels has considered AMP in the engineered synthesis of 2-methylpropan-1-ol (isobutanol), a potential biofuel candidate. The study demonstrated that an NADH-dependent pathway, which includes AMP, enables anaerobic production of isobutanol at 100% theoretical yield, offering an economically viable and efficient biofuel production method (S. Bastian et al., 2011).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
A recent study investigated the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture . The study found that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 . This suggests potential future directions for the use of 2-Amino-2-methylpropanol-d6 in CO2 capture technologies .
Eigenschaften
IUPAC Name |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVGIZVANVGBH-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675589 |
Source


|
| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylpropanol-d6 | |
CAS RN |
51805-95-9 |
Source


|
| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)

